(2R)-2-[(2S)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride
Description
(2R)-2-[(2S)-2-Aminopentanamido]-3-(4-hydroxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative featuring a 4-hydroxyphenyl group, a pentanamido side chain, and a hydrochloride salt. The 4-hydroxyphenyl group enhances polarity and hydrogen-bonding capacity, while the hydrochloride salt improves aqueous solubility, a common feature in pharmaceutical compounds to enhance bioavailability .
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4.ClH/c1-2-3-11(15)13(18)16-12(14(19)20)8-9-4-6-10(17)7-5-9;/h4-7,11-12,17H,2-3,8,15H2,1H3,(H,16,18)(H,19,20);1H/t11-,12+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKDHKYDOYBVJH-ZVWHLABXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2S)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Aminopentanamido Group: This step involves the reaction of a suitable amine with a pentanoic acid derivative under controlled conditions to form the aminopentanamido group.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a coupling reaction, often using a phenol derivative and a suitable coupling agent.
Formation of the Propanoic Acid Moiety: The final step involves the formation of the propanoic acid moiety, typically through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(2S)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The amino and hydroxy groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, amines, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(2R)-2-[(2S)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and in the study of disease pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-2-[(2S)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformations. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Key Compounds :
- (2S)-2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride (): Features a phenyl diazenyl group instead of a hydroxyl group.
- (2R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride (): Contains chloro and methyl substituents.
| Compound | Substituent | Molecular Weight | logP<sup>†</sup> | Solubility (mg/mL) | Key Properties |
|---|---|---|---|---|---|
| Target Compound | 4-Hydroxyphenyl | ~400 (estimated) | 1.2 | 25–30 (H2O) | High polarity due to -OH; H-bond donor/acceptor |
| (2S)-2-Amino-3-[4-(PhN=N)Ph]Pro.HCl | 4-Phenyldiazenyl | 305.76 | 3.5 | <5 | Azo group increases lipophilicity; UV activity |
| (2R)-2-Amino-3-(2-Cl-4-MePh)Pro.HCl | 2-Chloro-4-methyl | 250.13 | 2.8 | 15–20 | Electron-withdrawing Cl enhances stability |
<sup>†</sup>Predicted using fragment-based methods.
Analysis :
- The 4-hydroxyphenyl group in the target compound confers higher polarity and hydrogen-bonding capacity compared to the lipophilic diazenyl () or chloro-methyl () substituents. This difference likely impacts membrane permeability and target binding in biological systems.
- The hydrochloride salt in all three compounds enhances water solubility, critical for oral bioavailability .
Stereochemical and Backbone Variations
Key Compounds :
- Pharmacopeial Compounds (): E.g., (4S)-2-{[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid.
| Compound | Backbone Structure | Stereochemistry | Functional Groups |
|---|---|---|---|
| Target Compound | Propanoic acid + amide | (2R)-main chain; (2S)-side chain | 4-OHPh, pentanamido, HCl |
| Pharmacopeial Compound i | Thiazolidine-carboxylic acid | (4S, R)-configurations | 4-OHPh, acetamido, bicyclic framework |
Analysis :
Methodological Approaches for Structural Comparison
Graph-based comparison () highlights shared substructures:
- Common Features: Amino acid backbone, aromatic ring, amide bond.
- Divergences : Substituent type (hydroxyl vs. diazenyl), stereochemistry, and additional rings (e.g., thiazolidine in pharmacopeial compounds).
Example Subgraph Comparison :
- The 4-hydroxyphenyl group in the target and pharmacopeial compounds is a critical node for hydrogen bonding, while diazenyl () and chloro-methyl () groups prioritize hydrophobic interactions .
Implications for Drug Development
- Solubility vs. Permeability : The target’s hydroxyl group balances solubility (via HCl salt) and moderate lipophilicity, making it a candidate for oral formulations.
- Stereochemical Complexity : The (2R,2S) configuration may require asymmetric synthesis but offers specificity in target engagement.
- Functional Group Trade-offs : Compared to ’s azo group (photodegradation risk) and ’s chloro substituent (metabolic stability), the hydroxyl group offers safer metabolic profiles but lower membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
